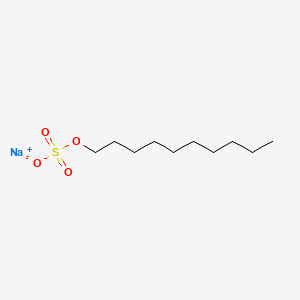

Dodecil sulfato de sodio

Descripción general

Descripción

Sodium decyl sulfate (SDS) is a surfactant, or surface active agent, which is widely used in laboratory experiments and scientific research. It is a widely used anionic detergent, which is used to solubilize and denature proteins. It is also used to facilitate the extraction of proteins from cells, as well as to study the properties of proteins and their interactions with other molecules. Additionally, SDS is used in a variety of biochemical, physiological, and molecular biology techniques.

Aplicaciones Científicas De Investigación

Producción de Tableros de Yeso

El dodecil sulfato de sodio actúa como un agente emulsionante en la producción de tableros de yeso. Ayuda a dispersar uniformemente la mezcla de yeso, asegurando un producto consistente y estable. Esta aplicación es crucial en la industria de la construcción donde los tableros de yeso se utilizan ampliamente para paredes y techos debido a su resistencia al fuego y facilidad de instalación .

Espumas para Combatir Incendios

En la lucha contra incendios, el this compound se utiliza para producir espumas que pueden suprimir los incendios de manera efectiva. Las propiedades del compuesto ayudan a crear una manta de espuma estable que corta el suministro de oxígeno al fuego, ayudando a su rápida extinción .

Agentes de Limpieza

Este químico sirve como un agente humectante y dispersante en la formulación de varios productos de limpieza. Se encuentra en limpiadores de alfombras y tapicería, así como en limpiadores industriales especiales y de uso general. Su capacidad para reducir la tensión superficial lo hace efectivo para eliminar la suciedad y las manchas .

Polimerización en Emulsión

El this compound se utiliza en los procesos de polimerización en emulsión. Actúa como un tensioactivo que estabiliza la emulsión, lo cual es esencial para producir polímeros con las propiedades deseadas. Esta aplicación es significativa en la creación de plásticos, látex y otros materiales sintéticos .

Cromatografía de Pares Iónicos

En química analítica, el this compound se utiliza en la cromatografía de pares iónicos. Ayuda a separar sustancias en función de sus cargas y es particularmente útil en el análisis de productos farmacéuticos y muestras biológicas .

Cromatografía Capilar Electrocinética Micelar

El this compound encuentra aplicación en la cromatografía capilar electrocinética micelar (MEKC). Esta técnica separa los analitos en función de sus interacciones diferenciales con las micelas formadas por el tensioactivo, lo que permite el análisis de una amplia gama de compuestos .

Mecanismo De Acción

Target of Action

Sodium decyl sulfate, an anionic surfactant, primarily targets lipid molecules in the cells . It is known to interact with the lipid molecules in the cells of the vein wall . It also has a significant impact on the respiratory system .

Mode of Action

The compound interacts with its targets by acting as a potent toxin for endothelial cells . Brief exposure to even low concentrations of sodium decyl sulfate is effective in stripping the endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process . This interaction leads to significant changes in the cells, including inflammation and thrombus formation .

Biochemical Pathways

It is known that the compound’s action can lead to structural changes in micelles, transforming their shape from cylindrical to plate-like . This transformation is likely to affect various biochemical processes, particularly those involving the stabilization of micelles with different shapes and sizes .

Pharmacokinetics

It is known that the compound’s action is influenced by its concentration and temperature . For instance, heat capacities of aqueous solutions of sodium decyl sulfate have been studied in the 0.28–0.42 mol kg −1 range of molar concentrations and the 278–363 K range of temperatures .

Result of Action

The primary result of sodium decyl sulfate’s action is the inflammatory destruction of the internal lining of the vein and thrombus formation, eventually leading to sclerosis of the vein . This action can have significant molecular and cellular effects, including changes in the structure and function of the cells .

Action Environment

The action, efficacy, and stability of sodium decyl sulfate are influenced by various environmental factors. For instance, the compound’s action is affected by its concentration and temperature . Moreover, the presence of other ions in the environment can also influence the compound’s action. For example, the presence of ammonium ions can enhance the kinetics of the compound’s action .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sodium decyl sulfate plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules by disrupting their hydrophobic interactions. This disruption leads to the solubilization of membrane proteins and the denaturation of proteins, which is essential for techniques such as polyacrylamide gel electrophoresis (PAGE) and protein purification . Sodium decyl sulfate is known to interact with enzymes like alkyl sulfatase, which catalyzes the hydrolysis of sulfate esters, and alcohol dehydrogenase, which oxidizes alcohols to aldehydes .

Cellular Effects

Sodium decyl sulfate has profound effects on various types of cells and cellular processes. It disrupts cell membranes, leading to cell lysis and the release of intracellular contents . This disruption activates cell wall integrity signaling pathways and restricts cell growth, as observed in Saccharomyces cerevisiae . Additionally, sodium decyl sulfate influences cell signaling pathways, gene expression, and cellular metabolism by altering the membrane environment and affecting the function of membrane-bound proteins .

Molecular Mechanism

The molecular mechanism of sodium decyl sulfate involves its interaction with biomolecules at the molecular level. It binds to proteins and disrupts their secondary and tertiary structures, leading to protein unfolding and denaturation . This interaction is facilitated by the amphiphilic nature of sodium decyl sulfate, which allows it to insert into lipid bilayers and disrupt membrane integrity . The compound also inhibits or activates enzymes by altering their conformation and accessibility to substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium decyl sulfate change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its effectiveness can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to sodium decyl sulfate can lead to persistent changes in cellular function, including alterations in membrane composition and protein expression levels .

Dosage Effects in Animal Models

The effects of sodium decyl sulfate vary with different dosages in animal models. At low doses, it can be used to study the permeability and integrity of cell membranes without causing significant toxicity . At high doses, sodium decyl sulfate can be toxic and cause adverse effects such as inflammation, tissue damage, and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of sodium decyl sulfate is required to elicit a measurable biological response .

Metabolic Pathways

Sodium decyl sulfate is involved in various metabolic pathways, primarily through its biodegradation by microorganisms. The biodegradation process involves the hydrolysis of the sulfate ester bond by alkyl sulfatase, followed by the oxidation of the resulting alcohol to aldehyde and then to carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase . These metabolic pathways are essential for the removal of sodium decyl sulfate from the environment and its conversion into less harmful compounds .

Transport and Distribution

Within cells and tissues, sodium decyl sulfate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s amphiphilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets . This distribution pattern affects its localization and activity within the cell .

Subcellular Localization

Sodium decyl sulfate exhibits specific subcellular localization, primarily targeting membrane-bound organelles and compartments. It can localize to the endoplasmic reticulum, Golgi apparatus, and plasma membrane, where it exerts its effects on membrane integrity and protein function . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Propiedades

| { "Design of the Synthesis Pathway": "Sodium decyl sulfate can be synthesized by the reaction of decyl alcohol with sulfuric acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Decyl alcohol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add decyl alcohol slowly to sulfuric acid with constant stirring at a temperature of 50-60°C.", "Continue stirring for 2-3 hours until the reaction is complete.", "Cool the mixture to room temperature and slowly add sodium hydroxide solution to neutralize the mixture.", "Stir the mixture for 30 minutes and filter the resulting solution.", "Wash the solid with water and dry it in a vacuum oven at 60°C to obtain sodium decyl sulfate as a white powder." ] } | |

Número CAS |

142-87-0 |

Fórmula molecular |

C10H22NaO4S |

Peso molecular |

261.34 g/mol |

Nombre IUPAC |

sodium;decyl sulfate |

InChI |

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13); |

Clave InChI |

IFWQJLOEDLBVJO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCOS(=O)(=O)O.[Na] |

Otros números CAS |

142-87-0 |

Descripción física |

Liquid; WetSolid |

Pictogramas |

Flammable; Corrosive; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

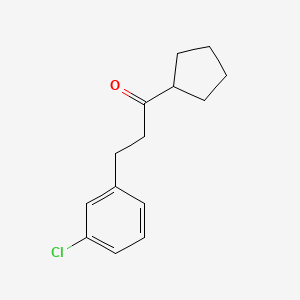

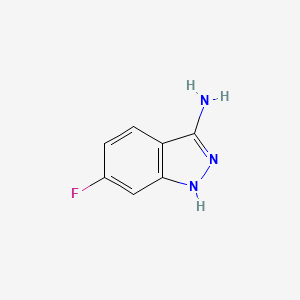

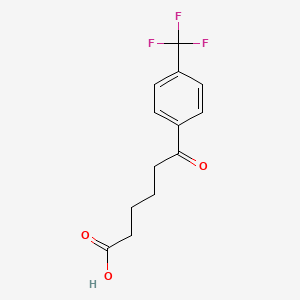

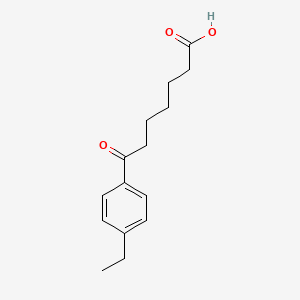

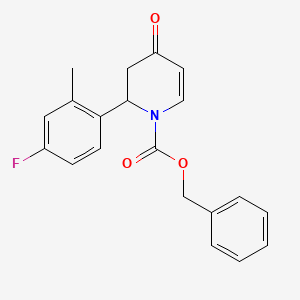

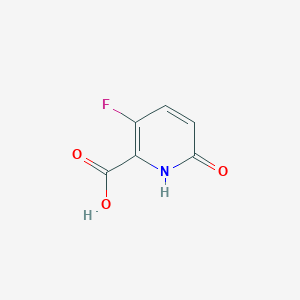

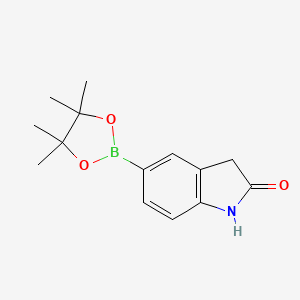

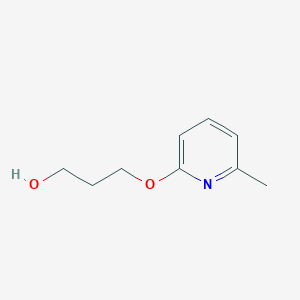

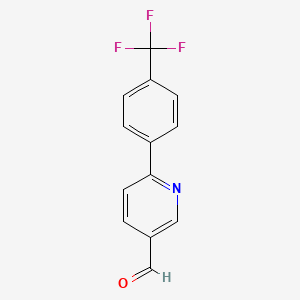

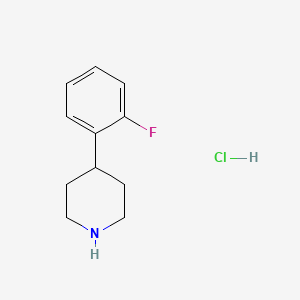

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)